N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide
Description
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an ethoxyphenyl group and an acetamide moiety attached to a chromen-4-one core
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-15-7-4-13(5-8-15)18-11-17(22)16-9-6-14(20-12(2)21)10-19(16)24-18/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMDTHJTBIMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide typically involves the condensation of 4-ethoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by the addition of acetic anhydride to introduce the acetamide group. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that contribute to its analgesic and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
Paracetamol: N-(4-hydroxyphenyl)acetamide, widely used as an analgesic and antipyretic.
Coumarin Derivatives: Various chromen-4-one derivatives with diverse biological activities.
Uniqueness
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide stands out due to its unique combination of an ethoxyphenyl group and a chromen-4-one core, which imparts distinct chemical and biological properties
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound through a review of its mechanisms, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H17NO4
- Molecular Weight : 321.35 g/mol
- Structure : It features a chromenone core linked to an acetamide group, which is characteristic of many bioactive compounds.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects. This could involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Receptor Interaction : It has been suggested that the compound interacts with specific cellular receptors, modulating signal transduction pathways that are crucial for its analgesic and anticancer properties.
- Antioxidant Activity : As a chromenone derivative, it may also exhibit antioxidant properties by scavenging free radicals, thus reducing oxidative stress within biological systems.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Notably:
- Cell Viability Assays : Studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound can reduce cell viability in a dose-dependent manner. Mechanistic studies indicated that it may induce apoptosis through both mitochondrial and non-mitochondrial pathways .
- In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor growth and improved survival rates.
Anti-inflammatory Effects
The anti-inflammatory properties are supported by evidence showing that the compound can significantly reduce pro-inflammatory cytokine levels in cell cultures and animal models. This suggests its potential use in treating inflammatory diseases.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
